N-(Octadecylthiocarbamoyl)octadecanamide
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Overview
Description
N-(Octadecylthiocarbamoyl)octadecanamide is a long-chain fatty amide with the molecular formula C37H74N2OS. This compound is known for its unique structural properties, which include a thiocarbamoyl group attached to an octadecanamide backbone. It is primarily used in various industrial and scientific applications due to its amphiphilic nature, making it suitable for forming vesicles and other self-assembled structures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Octadecylthiocarbamoyl)octadecanamide typically involves the reaction of octadecylamine with octadecanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then treated with thiocarbamoyl chloride to form the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-(Octadecylthiocarbamoyl)octadecanamide undergoes various chemical reactions, including:
Oxidation: The thiocarbamoyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form amines or thiols.
Substitution: The amide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted amides.
Scientific Research Applications
N-(Octadecylthiocarbamoyl)octadecanamide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and in the formation of vesicles for drug delivery systems.
Biology: Employed in the study of membrane dynamics and protein-lipid interactions.
Medicine: Investigated for its potential in drug delivery and as a component in pharmaceutical formulations.
Industry: Utilized in the production of cosmetics, lubricants, and as an anti-corrosive agent
Mechanism of Action
The mechanism of action of N-(Octadecylthiocarbamoyl)octadecanamide involves its ability to interact with lipid bilayers and proteins. The compound’s amphiphilic nature allows it to integrate into lipid membranes, altering their properties and affecting membrane-associated processes. It can also form complexes with proteins, influencing their function and stability .
Comparison with Similar Compounds
Similar Compounds
Octadecanamide: A fatty amide of stearic acid, lacking the thiocarbamoyl group.
N-Octadecanoyltryptamine: Contains an indole group instead of the thiocarbamoyl group.
N-Stearoyltryptamine: Similar to N-Octadecanoyltryptamine but derived from stearic acid
Uniqueness
N-(Octadecylthiocarbamoyl)octadecanamide is unique due to its thiocarbamoyl group, which imparts distinct chemical reactivity and biological activity. This makes it particularly useful in applications requiring specific interactions with lipid membranes and proteins .
Properties
CAS No. |
6951-61-7 |
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Molecular Formula |
C37H74N2OS |
Molecular Weight |
595.1 g/mol |
IUPAC Name |
N-(octadecylcarbamothioyl)octadecanamide |
InChI |
InChI=1S/C37H74N2OS/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-37(41)39-36(40)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-35H2,1-2H3,(H2,38,39,40,41) |
InChI Key |
PGWPWYPKOWCDSC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=S)NC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
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